molecular formula C21H23N3O3S B2892784 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine CAS No. 1775400-85-5

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine

Cat. No. B2892784
CAS RN: 1775400-85-5
M. Wt: 397.49
InChI Key: DQDCVSCKWIXTQC-UHFFFAOYSA-N
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Description

  • 4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine is a hybrid molecule synthesized through a linker mode approach under reflux conditions .

2.

Synthesis Analysis

  • Spectroscopic techniques, including UV-Vis , FT-IR , HRMS , 1D NMR , and 2D NMR , were used to establish its structure .

3.

Molecular Structure Analysis

  • The methoxyphenyl group contributes to its aromatic character .

5.

Scientific Research Applications

Synthesis and Antimicrobial Activities

4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(3-thienylacetyl)piperidine is involved in the synthesis of novel compounds with potential antimicrobial activities. For instance, derivatives of 1,2,4-triazole, which may include similar structural features, have been synthesized and shown to exhibit good or moderate antimicrobial activities against various test microorganisms (Bektaş et al., 2007).

Crystal Structure and Computational Analysis

The compound also plays a role in the synthesis of derivatives used for crystal structure studies and computational analysis. Piperazine derivatives, which might include similar structural moieties, have been synthesized, and their structures confirmed via single-crystal X-ray diffraction. These studies are crucial for understanding the reactive sites and properties of the molecules (Kumara et al., 2017).

Synthesis of Diverse Chemical Structures

This compound is also involved in the synthesis of a wide range of chemical structures like pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives. These diverse structures find various applications in chemical research, demonstrating the versatility of the compound in synthetic chemistry (Abdallah et al., 2007).

Anticancer Agent Synthesis

There is significant interest in synthesizing compounds with potential anticancer properties using structures related to this compound. For example, derivatives of 1,3,4-oxadiazole, which may include similar frameworks, have been synthesized and evaluated as promising anticancer agents (Rehman et al., 2018).

Antioxidant Activity Studies

Derivatives of 1,3,4-oxadiazole, which might be structurally related to the compound, have been screened for their antioxidant activity. These studies are crucial for discovering new antioxidant agents and understanding the mechanisms behind their activity (Mallesha et al., 2014).

Future Directions

: Ikhtiarudin, I., Dona, R., Frimayanti, N., Utami, R., Susanti, E., Mentari, M., Nurmaida, N., Agistia, N., Herfindo, N., & Zamri, A. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(1), M1195. DOI: 10.3390/M1195 : ChemSpider. (n.d.). 3-(4-Methoxyphenyl)propanal. Link : LibreTexts. (n.d.). Naming Cycloalkanes. Link

properties

IUPAC Name

1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-26-18-4-2-17(3-5-18)21-22-19(27-23-21)12-15-6-9-24(10-7-15)20(25)13-16-8-11-28-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDCVSCKWIXTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CC3CCN(CC3)C(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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